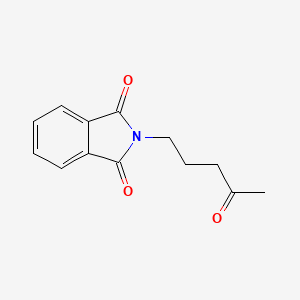

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPATUMDQWSJANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284708 | |

| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-25-9 | |

| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 38564 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3197-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-oxopentyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and potential applications of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a molecule of interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, also known as N-(4-oxopentyl)phthalimide, is a chemical compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol .[1] Its unique structure comprises a phthalimide group attached to a pentanone chain, making it a valuable bifunctional molecule for chemical synthesis.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 3197-25-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO₃ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Melting Point | 74-75 °C | |

| Boiling Point (Predicted) | 385.1 °C | |

| Density (Predicted) | 1.237 g/cm³ |

The chemical structure of this compound is depicted below.

References

N-(4-oxopentyl)phthalimide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-oxopentyl)phthalimide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the parent molecule, phthalimide, and structurally related N-substituted phthalimides to offer valuable insights for researchers.

Introduction

N-(4-oxopentyl)phthalimide belongs to the class of N-substituted phthalimides, a group of compounds with significant applications in organic synthesis and medicinal chemistry. The phthalimide moiety serves as a crucial protecting group for primary amines, most notably in the Gabriel synthesis. The presence of a ketone functional group in the pentyl chain of N-(4-oxopentyl)phthalimide introduces a reactive site for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules and pharmaceutical agents.

Physicochemical Properties

Table 1: General and Physical Properties of Phthalimide and Related Compounds

| Property | Phthalimide | N-(4-Bromobutyl)phthalimide | N-(4-pentynyl)phthalimide |

| Molecular Formula | C₈H₅NO₂[1] | C₁₂H₁₂BrNO₂ | C₁₃H₁₁NO₂[2][3] |

| Molecular Weight | 147.13 g/mol [1] | 282.13 g/mol | 213.23 g/mol [2][3] |

| Appearance | White solid[1] | - | - |

| Melting Point | 232-235 °C | 76-80 °C[4] | 87-91 °C[3] |

| Boiling Point | 336 °C (sublimes)[1] | - | 339.7 °C at 760 mmHg[3] |

| Solubility | Slightly soluble in water[5]. Soluble in hot methanol[6]. | - | - |

Table 2: Spectroscopic Data of Phthalimide

| Spectroscopic Technique | Key Data |

| ¹H NMR (DMSO-d₆) | δ 11.38 (s, 1H, NH), δ 7.85 (s, 4H, Ar-H)[7] |

| ¹³C NMR | - |

| IR (KBr) | Aromatic C-H stretching, C=O stretching (symmetric and asymmetric), C-N stretching |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 147[8] |

Chemical Properties and Reactivity

N-(4-oxopentyl)phthalimide possesses two primary reactive centers: the phthalimide group and the ketone group on the alkyl chain.

-

Phthalimide Group: The N-H bond in phthalimide is acidic (pKa ≈ 8.3), allowing for deprotonation with a base to form the phthalimide anion.[1] This anion is a key nucleophile in the Gabriel synthesis of primary amines. The imide carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening reactions under acidic or basic conditions.

-

Ketone Group: The carbonyl group in the pentyl chain can undergo a variety of reactions typical of ketones, such as nucleophilic addition, reduction to an alcohol, and reactions at the α-carbon.

Experimental Protocols

While a specific protocol for the synthesis of N-(4-oxopentyl)phthalimide is not detailed in the available literature, a general and widely used method for the preparation of N-alkyl phthalimides is the Gabriel synthesis.[9][10]

General Synthesis of N-Alkyl Phthalimides (Gabriel Synthesis)

This protocol describes a general procedure that can be adapted for the synthesis of N-(4-oxopentyl)phthalimide.

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH) or other suitable base

-

5-chloro-2-pentanone (or 5-bromo-2-pentanone)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethanol

-

Water

Procedure:

-

Formation of Potassium Phthalimide:

-

Dissolve phthalimide in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of potassium hydroxide dissolved in ethanol dropwise to the phthalimide solution while stirring.

-

The potassium phthalimide salt will precipitate out of the solution.

-

Isolate the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

-

N-Alkylation:

-

In a separate flask, dissolve the dried potassium phthalimide in anhydrous DMF.

-

To this solution, add 5-chloro-2-pentanone (or the corresponding bromo-alkane) dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically heated to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude N-(4-oxopentyl)phthalimide.

-

The precipitate is collected by filtration, washed with water, and dried.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Characterization:

The synthesized N-(4-oxopentyl)phthalimide can be characterized using standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

-

IR Spectroscopy: To identify the characteristic functional groups, such as the imide C=O stretch (typically around 1700-1770 cm⁻¹) and the ketone C=O stretch (around 1715 cm⁻¹).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

-

Logical Relationships and Workflows

The following diagrams illustrate the key synthetic pathway involving phthalimides and a general experimental workflow.

Caption: Gabriel synthesis of primary amines using phthalimide.

Caption: General experimental workflow for the synthesis of N-(4-oxopentyl)phthalimide.

References

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. N-(4-Pentynyl)phthalimide | C13H11NO2 | CID 11769822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. N-(4-ブロモブチル)フタルイミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 8. Phthalimide [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phthalimide synthesis [organic-chemistry.org]

Technical Guide: Characterization of 5-(N-Phthalimido)-2-pentanone (CAS 3197-25-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the chemical compound with CAS number 3197-25-9, identified as 5-(N-Phthalimido)-2-pentanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably analogs of the antimalarial drug primaquine.

Chemical Identity and Physical Properties

5-(N-Phthalimido)-2-pentanone, also known by its systematic name 2-(4-oxopentyl)-1H-isoindole-1,3(2H)-dione, is a solid organic compound.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3197-25-9 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol [2] |

| IUPAC Name | 2-(4-oxopentyl)isoindole-1,3-dione |

| Synonyms | 5-Phthalimido-2-pentanone, 2-(4-Oxopentyl)isoindoline-1,3-dione |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 74-75 °C[2] |

| Boiling Point | 385.1 °C (Predicted)[2] |

| Density | 1.237 g/cm³ (Predicted)[2] |

| Solubility | Soluble in DMSO[1] |

| Storage | Store at 2-8°C[2] |

| Purity | Typically ≥95%[2] |

Spectroscopic Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 5-(N-Phthalimido)-2-pentanone. While full spectra are often proprietary, the expected characteristic signals based on the compound's structure are outlined below.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | Multiplet | 2H | Aromatic protons (phthalimide) |

| ~ 7.72 | Multiplet | 2H | Aromatic protons (phthalimide) |

| ~ 3.75 | Triplet | 2H | -N-CH₂ -CH₂- |

| ~ 2.70 | Triplet | 2H | -CH₂-CH₂ -C(O)- |

| ~ 2.15 | Singlet | 3H | -C(O)-CH₃ |

| ~ 2.00 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 208 | Ketone Carbonyl (C =O) |

| ~ 168 | Imide Carbonyl (C =O) |

| ~ 134 | Aromatic C -H (phthalimide) |

| ~ 132 | Quaternary Aromatic C (phthalimide) |

| ~ 123 | Aromatic C -H (phthalimide) |

| ~ 42 | -CH₂-C (O)- |

| ~ 38 | -N-C H₂- |

| ~ 30 | -C(O)-C H₃ |

| ~ 27 | -CH₂-C H₂-CH₂- |

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1770 | Strong | Asymmetric C=O stretch (imide) |

| ~ 1715 | Strong | Symmetric C=O stretch (imide) |

| ~ 1710 | Strong | C=O stretch (ketone) |

| ~ 1600 | Medium | C=C stretch (aromatic) |

| ~ 1400 | Medium | C-N stretch (imide) |

| ~ 720 | Strong | C-H bend (aromatic) |

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 231 | [M]⁺ (Molecular Ion) |

| 216 | [M - CH₃]⁺ |

| 188 | [M - CH₃CO]⁺ |

| 160 | Phthalimide fragment |

| 147 | N-methylphthalimide fragment |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

Synthesis of 5-(N-Phthalimido)-2-pentanone (Gabriel Synthesis)

This compound is commonly synthesized via a Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.

Reaction Scheme:

Materials:

-

Potassium phthalimide

-

5-Chloro-2-pentanone

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 5-chloro-2-pentanone (1.0 equivalent).

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-(N-Phthalimido)-2-pentanone as a solid.

Biological Activity and Applications

5-(N-Phthalimido)-2-pentanone is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[2] Its main application is in the preparation of primaquine analogs, which are investigated for their antimalarial properties.[3][4][5] The phthalimide group serves as a protecting group for a primary amine, which is later deprotected in the synthetic sequence. There is currently no significant evidence to suggest that 5-(N-Phthalimido)-2-pentanone possesses intrinsic biological activity or is involved in specific signaling pathways.

The workflow for its application in pharmaceutical synthesis is depicted below.

Safety Information

5-(N-Phthalimido)-2-pentanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a summary of the available characterization data for CAS number 3197-25-9. Researchers should always verify this information through their own analytical testing.

References

- 1. 5-(N-PHTHALIMIDO)-2-PENTANONE | CAS 3197-25-9 | Sun-shinechem [sun-shinechem.com]

- 2. 2-(4-Oxopentyl)isoindoline-1,3-dione [myskinrecipes.com]

- 3. Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of primaquine glyco-conjugates as potential tissue schizontocidal antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic route is the Gabriel synthesis, a robust method for the preparation of primary amines and their protected analogues. This document details the underlying chemical principles, experimental protocols, and expected outcomes.

Synthesis Pathway: The Gabriel Synthesis

The most direct and widely employed method for the synthesis of this compound is the Gabriel synthesis.[1][2] This classical reaction involves the N-alkylation of phthalimide with a suitable alkyl halide.[1][3] In this specific case, the reaction proceeds by the nucleophilic attack of the phthalimide anion on a 5-halo-2-pentanone, typically 5-chloro-2-pentanone.

The overall reaction can be summarized in two key steps:

-

Deprotonation of Phthalimide: Phthalimide is treated with a base, such as potassium carbonate or potassium hydroxide, to form the potassium salt of phthalimide. This step is crucial as it generates the nucleophilic phthalimide anion.[3]

-

N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with 5-halo-2-pentanone, displacing the halide to form the target molecule, this compound.[1]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier (Example) |

| Phthalimide | >98% | Sigma-Aldrich |

| 5-Chloro-2-pentanone | >95% | Sigma-Aldrich |

| Potassium Carbonate (anhydrous) | >99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Hexane | ACS Grade | VWR Chemicals |

| Deionized Water | N/A | In-house |

Synthesis of this compound

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (14.7 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkyl Halide: While stirring, add 5-chloro-2-pentanone (13.3 g, 0.11 mol) to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.

-

Product Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white to off-white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Gabriel syntheses and the physicochemical properties of the compound.

| Parameter | Expected Value/Range | Notes |

| Reaction Yield | 70-90% | The yield is dependent on reaction conditions and purity of reagents. |

| Molecular Formula | C₁₃H₁₃NO₃ | - |

| Molecular Weight | 231.25 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Not reported | The melting point should be determined for the purified product and used as a measure of purity. |

| Solubility | Soluble in DMF, DMSO, moderately soluble in acetone, chloroform, and ethyl acetate. Insoluble in water and hexane. | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (m, 2H), 7.72 (m, 2H), 3.75 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H), 2.05 (quint, 2H) | Expected chemical shifts. Actual values may vary slightly. The multiplet at 7.85 and 7.72 corresponds to the aromatic protons of the phthalimide group. The triplet at 3.75 corresponds to the methylene group attached to the nitrogen. The triplet at 2.75 corresponds to the methylene group adjacent to the carbonyl. The singlet at 2.15 is from the methyl ketone protons. The quintet at 2.05 is from the central methylene group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.0, 168.0, 134.0, 132.0, 123.0, 42.0, 37.5, 30.0, 25.0 | Expected chemical shifts. Actual values may vary slightly. |

| IR (KBr) | ν (cm⁻¹): ~1770 and ~1710 (C=O, imide), ~1640 (C=O, ketone), ~1600 (C=C, aromatic) | Characteristic stretching frequencies. |

| Mass Spectrometry (ESI+) | m/z: 232.0917 [M+H]⁺, 254.0736 [M+Na]⁺ | Calculated exact masses for the protonated and sodiated molecular ions. |

Conclusion

The synthesis of this compound via the Gabriel synthesis is a reliable and efficient method. The procedure outlined in this guide provides a clear pathway for obtaining this valuable chemical intermediate in good yield and purity. Researchers and drug development professionals can utilize this methodology as a foundational step for the synthesis of more complex molecules and for the exploration of new chemical entities. It is recommended that standard laboratory safety practices be followed throughout the experimental procedure.

References

Spectroscopic and Synthetic Profile of N-(4-oxopentyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of N-(4-oxopentyl)phthalimide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted spectroscopic dataset based on established principles and data from analogous N-substituted phthalimides. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(4-oxopentyl)phthalimide. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-oxopentyl)phthalimide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-a | 7.85 - 7.95 | m | - |

| H-b | 7.70 - 7.80 | m | - |

| H-c | 3.75 | t | 7.0 |

| H-d | 2.55 | t | 7.2 |

| H-e | 2.15 | s | - |

| H-f | 1.95 | p | 7.1 |

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Note: The aromatic protons (H-a and H-b) of the phthalimide group typically appear as a complex multiplet system. The chemical shifts of the aliphatic protons are influenced by the neighboring functional groups.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-oxopentyl)phthalimide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 168.2 |

| C-2 | 134.0 |

| C-3 | 123.2 |

| C-4 | 132.1 |

| C-5 | 37.5 |

| C-6 | 27.8 |

| C-7 | 43.1 |

| C-8 | 208.5 |

| C-9 | 29.9 |

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for N-(4-oxopentyl)phthalimide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (imide, symmetric stretch) | ~1770 | Strong |

| C=O (imide, asymmetric stretch) | ~1710 | Strong |

| C=O (ketone) | ~1715 | Strong |

| C-N (imide) | ~1395 | Medium |

| C-H (aromatic) | 3050 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for N-(4-oxopentyl)phthalimide

| m/z | Predicted Fragment Ion |

| 231 | [M]⁺ (Molecular Ion) |

| 160 | [M - C₄H₇O]⁺ |

| 148 | [Phthalimide]⁺ |

| 130 | [C₈H₄NO]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI) The fragmentation of N-alkylphthalimides is often characterized by cleavage of the alkyl chain and the formation of characteristic phthalimide-containing ions.[1]

Experimental Protocols

The following section details a general yet comprehensive protocol for the synthesis and characterization of N-(4-oxopentyl)phthalimide.

Synthesis of N-(4-oxopentyl)phthalimide

This synthesis is based on the Gabriel synthesis, a widely used method for the preparation of primary amines, which involves the N-alkylation of phthalimide.[2]

Materials:

-

Phthalimide

-

Potassium carbonate (K₂CO₃)

-

5-Chloro-2-pentanone

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of phthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 5-chloro-2-pentanone (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-(4-oxopentyl)phthalimide.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of N-(4-oxopentyl)phthalimide.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. Detailed experimental protocols for acquiring NMR spectra of similar small organic molecules are also presented to enable researchers to generate their own data.

Chemical Structure and Atom Numbering

The foundation of any NMR analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. The structure of this compound is depicted below, with atoms numbered for unambiguous assignment of NMR signals.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides valuable information on the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, the coupling constants (J) in Hertz (Hz), and the integration (number of protons).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-5 (Aromatic) | 7.85 | m | - | 2H |

| H-3, H-6 (Aromatic) | 7.73 | m | - | 2H |

| H-7 (CH₂) | 3.71 | t | 7.1 | 2H |

| H-9 (CH₂) | 2.72 | t | 7.2 | 2H |

| H-10 (CH₃) | 2.18 | s | - | 3H |

| H-8 (CH₂) | 1.95 | p | 7.2 | 2H |

Disclaimer: Data is predicted by Mnova NMRpredict and may vary from experimental results.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The table below lists the predicted chemical shifts (δ) in ppm for each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-11 (C=O, Ketone) | 207.8 |

| C-2, C-2' (C=O, Imide) | 168.4 |

| C-3a, C-7a (Aromatic) | 134.1 |

| C-4, C-5 (Aromatic) | 132.1 |

| C-3, C-6 (Aromatic) | 123.4 |

| C-9 (CH₂) | 42.9 |

| C-7 (CH₂) | 37.5 |

| C-10 (CH₃) | 29.9 |

| C-8 (CH₂) | 26.8 |

Disclaimer: Data is predicted by Mnova NMRpredict and may vary from experimental results.

Experimental Protocols

For researchers intending to acquire their own NMR data for this compound or similar compounds, the following detailed methodologies are provided as a standard guide.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).

-

Capping and Mixing : Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS) : 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG) : Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ) : Typically 2-4 seconds.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Spectral Width (SW) : A range that covers all expected proton signals (e.g., -2 to 12 ppm).

-

Temperature : 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS) : 1024 to 4096 or more, due to the low natural abundance of ¹³C.

-

Receiver Gain (RG) : Adjust automatically or manually.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds. A longer delay may be needed for quaternary carbons.

-

Spectral Width (SW) : A range that covers all expected carbon signals (e.g., 0 to 220 ppm).

-

Temperature : 298 K (25 °C).

Data Processing and Analysis

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Peak Picking and Integration : Identify all significant peaks and, for ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Analysis : Correlate the chemical shifts, multiplicities, and integrations to the molecular structure to assign each signal to a specific set of nuclei.

This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. For definitive structural confirmation, it is always recommended to acquire experimental data and consider two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for more complex molecules.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of N-(4-oxopentyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical mass spectrometry fragmentation pathways of N-(4-oxopentyl)phthalimide. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation patterns of N-substituted phthalimides and aliphatic ketones to propose a detailed analytical framework. This guide is intended to assist researchers in predicting, identifying, and characterizing this compound and its analogs in various experimental settings.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of N-(4-oxopentyl)phthalimide under mass spectrometry is anticipated to be driven by the functionalities present: the stable phthalimide ring, the nitrogen-alkyl bond, and the ketone group on the pentyl chain. The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 245 | [C13H13NO3]+• | Molecular Ion |

| 230 | [C12H10NO3]+ | α-cleavage: Loss of a methyl radical (•CH3) from the acyl group. |

| 202 | [C11H12NO2]+ | Cleavage of the bond between C3 and C4 of the pentyl chain with loss of acetyl radical (•CH2CHO). |

| 188 | [C10H10NO2]+ | McLafferty Rearrangement: Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage, leading to the loss of propene. |

| 174 | [C9H8NO2]+ | Cleavage of the N-C bond of the pentyl chain. |

| 160 | [C8H4NO2]+ | Ion derived from the phthalimide group. |

| 147 | [C8H5NO2]+ | Phthalimide radical cation. |

| 133 | [C7H5O2]+ | Loss of CO from the m/z 160 fragment. |

| 105 | [C7H5O]+ | Benzoyl cation, resulting from the breakdown of the phthalimide ring. |

| 77 | [C6H5]+ | Phenyl cation, from the loss of CO from the benzoyl cation. |

| 57 | [C3H5O]+ | Acylium ion from cleavage at the C-N bond and subsequent rearrangement. |

| 43 | [C2H3O]+ | Acetyl cation from α-cleavage at the ketone. |

Proposed Experimental Protocol

This section outlines a general methodology for the analysis of N-(4-oxopentyl)phthalimide using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

-

Dissolve N-(4-oxopentyl)phthalimide in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

-

Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 ng/mL.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Acquisition Mode: Full scan from m/z 50 to 500 for initial analysis, followed by product ion scan (tandem MS) of the protonated molecule [M+H]+ (m/z 246).

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a wide range of fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of N-(4-oxopentyl)phthalimide.

Solubility of N-(4-oxopentyl)phthalimide in common lab solvents

An In-Depth Technical Guide to the Solubility of N-(4-oxopentyl)phthalimide in Common Laboratory Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-(4-oxopentyl)phthalimide. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's chemical structure and the established principles of solubility for related compounds. Furthermore, it offers comprehensive experimental protocols for researchers to determine the precise quantitative solubility in their own laboratory settings.

Executive Summary

N-(4-oxopentyl)phthalimide is a derivative of phthalimide, a compound with a well-documented history in organic synthesis. Understanding its solubility is crucial for a range of applications, including reaction setup, purification, formulation, and biological assays. This guide provides a qualitative solubility profile, detailed experimental procedures for quantitative determination, and a visual workflow to aid researchers in their laboratory work.

Predicted Solubility Profile of N-(4-oxopentyl)phthalimide

The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The structure of N-(4-oxopentyl)phthalimide contains both a large, non-polar phthalimide group and a more polar pentanone chain. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents.

The parent compound, phthalimide, is slightly soluble in water and more soluble in organic solvents. The addition of the 4-oxopentyl group to the nitrogen atom increases the molecule's overall size and non-polar character, which is expected to decrease its solubility in highly polar solvents like water and increase its solubility in organic solvents of intermediate to low polarity. The ketone functional group on the pentyl chain adds some polarity, which may enhance solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of N-(4-oxopentyl)phthalimide

| Solvent | Type | Relative Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | High (1.000)[1] | Insoluble | The large, non-polar phthalimide ring and the hydrocarbon chain are expected to dominate, making the compound poorly soluble in water.[2] |

| Methanol / Ethanol | Polar Protic | High (0.762 / 0.654)[1] | Slightly Soluble | The alcohol's ability to hydrogen bond may offer some interaction with the carbonyl groups, but the overall non-polar character will limit solubility. |

| Acetone | Polar Aprotic | Medium (0.355)[1] | Soluble | The polarity of acetone is well-suited to dissolve compounds with both polar functional groups (ketone, imide) and significant non-polar character. Phthalimide shows good solubility in acetone.[3][4] |

| Dichloromethane (DCM) | Non-Polar | Low (0.309)[1] | Soluble | DCM is an excellent solvent for a wide range of organic compounds and is expected to effectively solvate the entire molecule. |

| Chloroform | Non-Polar | Low (0.259) | Soluble | Similar to DCM, chloroform is a good solvent for moderately polar to non-polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | Medium (0.228)[1] | Soluble | The ester functionality and moderate polarity make it a suitable solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (0.444)[1] | Soluble | DMSO is a powerful and highly polar aprotic solvent capable of dissolving a wide array of organic molecules. |

| Hexane / Heptane | Non-Polar | Very Low (0.009)[1] | Insoluble | These are highly non-polar solvents and are unlikely to effectively solvate the polar imide and ketone functional groups of the molecule. |

Note: These are predictions and must be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.[5]

Materials and Equipment

-

N-(4-oxopentyl)phthalimide (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-(4-oxopentyl)phthalimide to a series of vials. An amount that is clearly in excess of what will dissolve should be used to ensure a saturated solution is formed.

-

Add a known volume (e.g., 5.0 mL) of each selected solvent to the corresponding vial.[6][7][8]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or directly into a volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of N-(4-oxopentyl)phthalimide of known concentrations in the solvent of interest.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the solute in the saturated solution.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-(4-oxopentyl)phthalimide.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Potential Biological Activities of N-Substituted Phthalimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by N-substituted phthalimides. The unique structural features of the phthalimide ring have made it a privileged scaffold in medicinal chemistry, leading to the development of derivatives with significant therapeutic potential. This document delves into the anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity

N-substituted phthalimides have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various N-substituted phthalimide derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2,6-diisopropylphenyl)phthalimide | Leukemia, Melanoma | -61.57 to 12.07 | [1] |

| Phthalimide-1H-1,2,3-triazole derivatives (6a, 6b, 6e, 6g, 6h, 6j) | Leukemia, Non-small cell lung cancer, Renal cancer, Melanoma | -61.57 to 12.07 | [1] |

| N-substituted phthalimide-carboxylic acid (5f) | A549 (Lung), Hep3B (Liver) | > 160 | [2] |

| N-Hydroxyphthalimide (NHPI) | BT-20 (Breast), LoVo (Colon) | - | [3] |

| 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate (P7) | Colon Cancer Cells | Binding Energy: -12.28 kcal/mol | [4][5] |

| P4 | Colon Cancer Cells | Binding Energy: -11.42 kcal/mol | [4][5] |

| P10 | Colon Cancer Cells | Binding Energy: -8.99 kcal/mol | [4] |

| P11 | Colon Cancer Cells | Binding Energy: -7.50 kcal/mol | [4] |

| P2 | Colon Cancer Cells | Binding Energy: -7.22 kcal/mol | [4] |

Mechanisms of Anticancer Activity

The anticancer effects of N-substituted phthalimides are attributed to their ability to interfere with key cellular processes. One of the prominent mechanisms involves the inhibition of signaling pathways crucial for tumor growth and survival.

-

mTOR Signaling Pathway Inhibition: N-Hydroxyphthalimide (NHPI) has been shown to exert its antitumor activity by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[3] NHPI effectively inhibits both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling and ultimately inducing G2/M phase cell cycle arrest and apoptosis via the mitochondrial pathway.[3]

-

TGF-β Pathway Inhibition: Certain N-substituted phthalimide derivatives have been designed as inhibitors of the Transforming Growth Factor-β (TGF-β) pathway, which plays a critical role in cancer cell apoptosis.[4][5] By targeting the ALK5 binding site of the TGF-β protein, these compounds can modulate downstream signaling and promote apoptosis in cancer cells.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

N-substituted phthalimide derivatives

-

Human cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microtiter plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-substituted phthalimide derivatives in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Several N-substituted phthalimide derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the modulation of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of various N-substituted phthalimides is presented below, including in vitro IC50 values and in vivo data from animal models.

| Compound/Derivative | Assay | IC50/ED50 | Reference |

| N-phenyl-phthalimide sulfonamides (3e, LASSBio 468) | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | [6] |

| Phthalimide derivatives (6a) | COX-2 inhibition | IC50 = 0.18 µM | [7] |

| Phthalimide derivatives (6b) | COX-2 inhibition | IC50 = 0.24 µM | [7] |

| Phthalimide derivatives (7a) | COX-2 inhibition | IC50 = 0.28 µM | [7] |

| Phthalimide derivatives (7b) | COX-2 inhibition | IC50 = 0.36 µM | [7] |

| 1,2,3-triazole phthalimide (3b) | Carrageenan-induced edema | 69% decrease | [8] |

| 1,2,3-triazole phthalimide (5c) | Carrageenan-induced edema | 56.2% decrease | [8] |

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of N-substituted phthalimides are linked to their ability to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways.

-

COX-2 Inhibition: A significant mechanism of anti-inflammatory action for some phthalimide derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7]

-

Inhibition of Pro-inflammatory Cytokines: Certain N-substituted phthalimides have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6]

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

N-substituted phthalimide derivatives

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., saline, carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the N-substituted phthalimide derivatives or the vehicle to different groups of animals via an appropriate route (e.g., oral, intraperitoneal). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with the vehicle control group.

Antimicrobial Activity

N-substituted phthalimides have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, highlighting their potential as a source for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound. The MIC values for several N-substituted phthalimide derivatives against different microorganisms are presented below.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phthalimide aryl ester 3b (R = Me) | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 | [9] |

| (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | - | |

| N-substituted phthalimides | E. coli | 16 | [10] |

Mechanisms of Antimicrobial Activity

The exact mechanisms of antimicrobial action for many N-substituted phthalimides are still under investigation. However, some studies suggest potential targets.

-

Inhibition of Ergosterol Biosynthesis: For antifungal activity, some phthalimide derivatives are thought to interfere with the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][9]

-

Interaction with Ribosomal Subunits: Molecular docking studies have suggested that some phthalimide derivatives may exert their antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

N-substituted phthalimide derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution: Prepare two-fold serial dilutions of the N-substituted phthalimide derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity

N-substituted phthalimides have been investigated for their potential as anticonvulsant agents, with some derivatives showing promising activity in preclinical models of epilepsy.

Quantitative Anticonvulsant Activity Data

The anticonvulsant efficacy of N-substituted phthalimides is often evaluated in vivo using models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, with the effective dose (ED50) being a key parameter.

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |

| 4-amino-N-(2-methylphenyl)-phthalimide | MES (mice) | 47.61 µmol/kg | [13] |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | MES (rats, oral) | 25.2 µmol/kg | [13] |

| Alkinyl derivative 10 | MES and scMet tests | Most active of series | [14][15] |

| Compound 4 | MES | 8.0 | [16] |

| Compound 10 | MES | 28.3 | [16] |

| Compound 17 | MES | 5.7 | [16] |

| Phenytoin | MES | 29.8 | [16] |

| Compound 17 | Magnesium deficiency-dependent audiogenic seizure | 5.2 | [16] |

| Phenytoin | Magnesium deficiency-dependent audiogenic seizure | 23 | [16] |

Mechanisms of Anticonvulsant Activity

The anticonvulsant action of N-substituted phthalimides is thought to involve the modulation of neuronal excitability through various mechanisms.

-

Sodium Channel Blockade: Some N-phenylphthalimide derivatives exhibit a phenytoin-like profile, suggesting that their anticonvulsant activity may be mediated by the blockade of voltage-gated sodium channels, which would reduce the spread of seizures.[17]

-

Enhancement of GABAergic Neurotransmission: Another potential mechanism is the enhancement of GABAergic inhibition, as GABA is the primary inhibitory neurotransmitter in the central nervous system.[18]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ-induced seizure test is a common preclinical model used to identify compounds with potential efficacy against generalized absence seizures.

Materials:

-

N-substituted phthalimide derivatives

-

Male Swiss albino mice or Wistar rats

-

Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)

-

Vehicle (e.g., saline, Tween 80)

-

Observation cages

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory environment.

-

Compound Administration: Administer the N-substituted phthalimide derivatives or the vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal, oral). A standard anticonvulsant drug (e.g., diazepam) is used as a positive control.

-

PTZ Injection: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a convulsant dose of PTZ subcutaneously or intraperitoneally.

-

Observation: Immediately place each animal in an individual observation cage and observe for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures) for a specific period (e.g., 30 minutes).

-

Data Analysis: The protective effect of the compound is determined by its ability to prevent or delay the onset of seizures and reduce the seizure severity compared to the vehicle control group. The ED50 value can be calculated.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. [PDF] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant evaluation of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ptfarm.pl [ptfarm.pl]

- 16. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a member of the phthalimide class of compounds, holds potential for investigation in various therapeutic areas due to the well-documented biological activities of the phthalimide scaffold. This technical guide provides a comprehensive literature review of this molecule, covering its synthesis, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis and for relevant biological assays are presented. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a foundational understanding for researchers.

Introduction

The isoindole-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the phthalimide structure allows for the introduction of various side chains at the nitrogen atom, enabling the fine-tuning of its pharmacological profile. This compound, featuring a ketoalkyl side chain, represents an interesting candidate for further investigation. This document serves as a detailed resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | N-(4-Oxopentyl)phthalimide | [1][2][3] |

| CAS Number | 3197-25-9 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 231.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid (predicted) | |

| Purity | >95% (commercially available) | [1] |

Synthesis

The most common and efficient method for the synthesis of N-substituted phthalimides is the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. For the synthesis of this compound, the alkylating agent would be a 5-halopentan-2-one, such as 5-chloropentan-2-one or 5-bromopentan-2-one.

Experimental Protocol: Gabriel Synthesis

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH)

-

Ethanol

-

5-Chloropentan-2-one (or 5-bromopentan-2-one)

-

Dimethylformamide (DMF) (optional, as solvent)

-

Distilled water

-

Ice

Procedure:

-

Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (1 equivalent) in hot ethanol. In a separate container, dissolve potassium hydroxide (1 equivalent) in a minimal amount of ethanol. Slowly add the KOH solution to the phthalimide solution with stirring. The potassium salt of phthalimide will precipitate. The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried.

-

N-Alkylation: In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (1 equivalent) in dimethylformamide (DMF). Add 5-chloropentan-2-one (1.1 equivalents). The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate of this compound is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Yield: While a specific yield for this reaction is not reported in the literature, Gabriel syntheses of N-alkyl phthalimides typically proceed with good to excellent yields, often in the range of 70-95%.

Synthesis Workflow

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data

The expected proton NMR (¹H NMR) signals are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | m | 2H | Aromatic protons of the phthalimide ring |

| ~ 7.75 | m | 2H | Aromatic protons of the phthalimide ring |

| ~ 3.70 | t | 2H | -N-CH₂ -CH₂- |

| ~ 2.70 | t | 2H | -CH₂-CH₂ -C(O)- |

| ~ 2.15 | s | 3H | -C(O)-CH₃ |

| ~ 2.00 | quintet | 2H | -CH₂-CH₂ -CH₂- |

Predicted ¹³C NMR Data

The expected carbon NMR (¹³C NMR) signals are summarized in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208.0 | C =O (ketone) |

| ~ 168.0 | C =O (imide) |

| ~ 134.0 | Aromatic C -H |

| ~ 132.0 | Quaternary aromatic C |

| ~ 123.5 | Aromatic C -H |

| ~ 42.0 | -CH₂-C (O)- |

| ~ 37.5 | -N-C H₂- |

| ~ 30.0 | -C(O)-C H₃ |

| ~ 25.0 | -CH₂-C H₂-CH₂- |

Predicted IR Spectroscopy Data

The expected major infrared (IR) absorption bands are summarized in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950, ~2870 | Medium | Aliphatic C-H stretch |

| ~ 1770 | Strong | Asymmetric C=O stretch (imide) |

| ~ 1715 | Strong | C=O stretch (ketone) |

| ~ 1700 | Strong | Symmetric C=O stretch (imide) |

| ~ 1600, ~1470 | Medium | Aromatic C=C stretch |

| ~ 1400 | Medium | C-N stretch |

| ~ 720 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Predicted Mass Spectrometry Data

In mass spectrometry (MS), the molecule is expected to show a molecular ion peak [M]⁺ at m/z 231. Key fragmentation patterns would likely involve the cleavage of the pentyl chain and fragmentation of the phthalimide ring.

Potential Biological Activities and Experimental Protocols

Based on the extensive research on phthalimide derivatives, this compound is a candidate for screening for several biological activities.

Anti-inflammatory Activity

Many phthalimide derivatives exhibit anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like TNF-α and enzymes such as cyclooxygenase-2 (COX-2).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

The animals are divided into groups (e.g., control, standard drug like indomethacin, and test compound at various doses).

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity

Phthalimide derivatives have also been reported to possess analgesic effects.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This is a common visceral pain model.

-

Animals: Swiss albino mice (20-25 g) are used.

-

Procedure:

-

Animals are divided into groups (control, standard drug like aspirin, and test compound).

-

The test compound or vehicle is administered.

-

After a specific period (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

-

The number of writhes (a characteristic stretching behavior) is counted for a set duration (e.g., 20 minutes).

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Antimicrobial Activity

The phthalimide scaffold is present in some compounds with antimicrobial properties.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with appropriate broth media.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 37 °C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Biological Assay Workflow

Potential Mechanism of Action: Anti-inflammatory Pathway

While the specific mechanism of action for this compound is unknown, many anti-inflammatory phthalimide derivatives are known to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, given the established pharmacological importance of the phthalimide scaffold. This technical guide provides a solid foundation for researchers by detailing a reliable synthetic protocol and outlining standard methods for evaluating its potential anti-inflammatory, analgesic, and antimicrobial properties. While specific experimental data for this molecule remains to be published, the information compiled herein, based on closely related structures, offers valuable insights and a clear path forward for its investigation as a potential therapeutic agent. Further research is warranted to fully characterize this compound and elucidate its specific biological functions and mechanisms of action.

References

A Technical Guide to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a key intermediate in the synthesis of various pharmaceutical agents, most notably antimalarial drugs of the primaquine class. This document details the alternative names, chemical properties, and a detailed experimental protocol for its synthesis via the Gabriel reaction. Furthermore, it outlines its primary application as a building block in drug development and provides a logical workflow for its utilization in the synthesis of primaquine analogs.

Introduction

This compound, a phthalimide derivative, serves as a crucial precursor in organic synthesis. The phthalimide group acts as a masked form of a primary amine, a common functional group in many biologically active molecules. The presence of a ketone functional group in the pentyl side chain offers a reactive site for further molecular modifications. Its principal significance lies in its role as an intermediate in the preparation of primaquine and its analogs, compounds essential for the treatment of malaria. Understanding the synthesis and chemical behavior of this intermediate is therefore critical for the development of new and improved antimalarial drugs.

Nomenclature and Chemical Properties

The compound is known by several names in scientific literature and chemical catalogs. A summary of its nomenclature and key chemical properties is provided below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| Alternative Names | N-(4-oxopentyl)phthalimide |

| 2-(4-Oxopentyl)isoindoline-1,3-dione | |

| 5-(N-PHTHALIMIDO)-2-PENTANONE | |

| 5-(N-PHTHALIMIDO)-PENTANONE-2 | |

| CAS Number | 3195-63-3 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Appearance | Solid |